molecular formula C6H3F2N B14256613 7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro- CAS No. 177859-58-4

7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro-

Cat. No.: B14256613
CAS No.: 177859-58-4
M. Wt: 127.09 g/mol
InChI Key: HRCZMIJGBKTRSA-UHFFFAOYSA-N
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Description

7-Azabicyclo[410]hepta-2,4,6-triene, 1,5-difluoro- is a highly strained cyclopropene derivative This compound is notable for its unique structure, which includes a bicyclic framework with a nitrogen atom and two fluorine atoms

Preparation Methods

The synthesis of 7-Azabicyclo[410]hepta-2,4,6-triene, 1,5-difluoro- typically involves the photolysis of phenyldiazomethane in cryogenic matricesThe reaction is carried out in argon matrices at very low temperatures (around 3 K) to prevent rapid rearrangement via heavy-atom tunneling .

Chemical Reactions Analysis

7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro- undergoes various types of chemical reactions, including rearrangement reactions facilitated by heavy-atom tunneling. The compound is highly photolabile and can efficiently rearrange to form cycloheptatetraene. Common reagents used in these reactions include phenyldiazomethane and argon matrices. The major product formed from these reactions is cycloheptatetraene .

Scientific Research Applications

This compound has several scientific research applications due to its unique structure and reactivity. In chemistry, it serves as a key intermediate in the study of arylcarbenes and their rearrangement mechanisms. In biology and medicine, its derivatives are explored for potential pharmaceutical applications, particularly in the development of new drugs. In the industrial sector, it is used in the synthesis of various organic compounds and materials .

Mechanism of Action

The mechanism of action of 7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro- involves heavy-atom tunneling, which limits its lifetime and observability. The fluorine substituents play a crucial role in stabilizing the compound by raising the barrier for tunneling rearrangement. This allows the compound to be characterized under specific conditions, such as in cryogenic matrices .

Comparison with Similar Compounds

Similar compounds to 7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro- include other bicycloheptatrienes and their derivatives. For example, benzobicyclo[4.1.0]hepta-2,4,6-trienes are also studied for their rearrangement mechanisms and stability. The uniqueness of 7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro- lies in its fluorine substituents, which significantly affect its reactivity and stability compared to other similar compounds .

Properties

CAS No.

177859-58-4

Molecular Formula

C6H3F2N

Molecular Weight

127.09 g/mol

IUPAC Name

2,6-difluoro-7-azabicyclo[4.1.0]hepta-1(7),2,4-triene

InChI

InChI=1S/C6H3F2N/c7-4-2-1-3-6(8)5(4)9-6/h1-3H

InChI Key

HRCZMIJGBKTRSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2(C(=N2)C(=C1)F)F

Origin of Product

United States

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